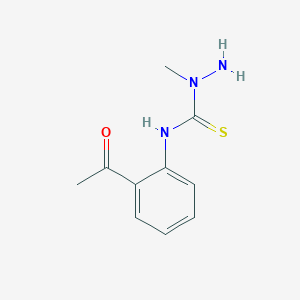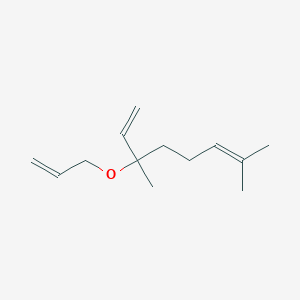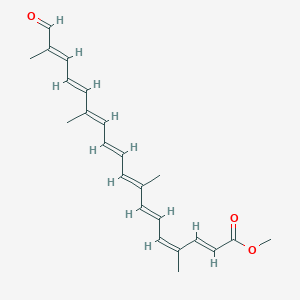
Methyl (9Z)-8'-oxo-6,8'-diapo-6-carotenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is a carotenoid derivative known for its vibrant color and potential applications in various fields. Carotenoids are naturally occurring pigments found in plants and some microorganisms, and they play a crucial role in photosynthesis and protection against oxidative damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate typically involves the oxidative cleavage of carotenoids such as β-carotene. One common method is the use of ozonolysis, where ozone is used to cleave the double bonds in β-carotene, followed by reduction to yield the desired compound . The reaction conditions often include low temperatures and the presence of a reducing agent like zinc or dimethyl sulfide.
Industrial Production Methods
Industrial production of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate may involve large-scale extraction from natural sources such as Bixa orellana (annatto) seeds, which are rich in carotenoids . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different properties and applications.
Applications De Recherche Scientifique
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate has several scientific research applications:
Chemistry: Used as a model compound to study carotenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in photosynthesis and antioxidant activity.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized as a natural colorant in food and cosmetics due to its vibrant color and safety profile.
Mécanisme D'action
The mechanism of action of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound acts as an antioxidant, neutralizing ROS and protecting cells from oxidative damage. It also interacts with various enzymes and signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (9Z)-octadec-9-enoate: Another carotenoid derivative with similar antioxidant properties.
Methyl (9Z,11E)-octadecadienoate: Known for its potential anticancer activity.
Methyl 9(Z)-Eicosenoate: Used in lipid research and has similar chemical properties.
Uniqueness
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
101034-51-9 |
|---|---|
Formule moléculaire |
C23H28O3 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
methyl (2E,4Z,6E,8E,10E,12E,14E,16E)-4,8,13,17-tetramethyl-18-oxooctadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C23H28O3/c1-19(12-8-14-21(3)16-17-23(25)26-5)10-6-7-11-20(2)13-9-15-22(4)18-24/h6-18H,1-5H3/b7-6+,12-8+,13-9+,17-16+,19-10+,20-11+,21-14-,22-15+ |
Clé InChI |
JMFNGSBVJBPGQR-IWRWKHRWSA-N |
SMILES isomérique |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=O)/C=C/C=C(/C)\C=C\C(=O)OC |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



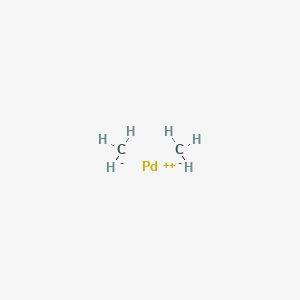
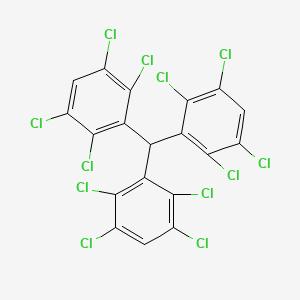
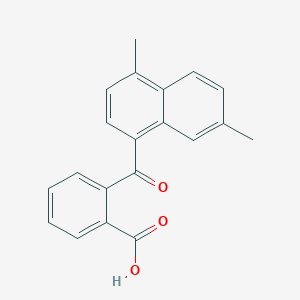
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
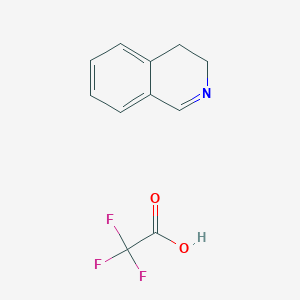
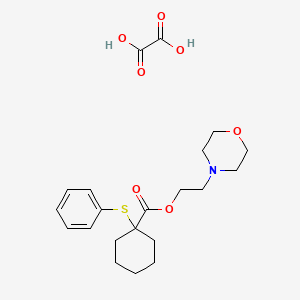
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
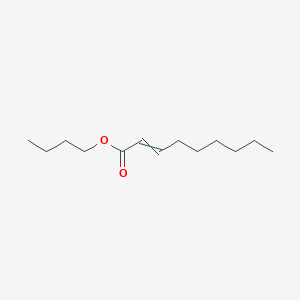
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
